molecular formula C13H19NO B8714570 4-(4-Methylbenzyl)-piperidin-4-ol CAS No. 192990-05-9

4-(4-Methylbenzyl)-piperidin-4-ol

Cat. No. B8714570
M. Wt: 205.30 g/mol
InChI Key: DGNFSJPAWJLVOH-UHFFFAOYSA-N
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Patent
US05889026

Procedure details

A mixture of 4-hydroxy-4-(4-methyl-benzyl)-piperidin-1-carboxylic acid ethylester (70.5 g, 0.25 mol) and sodium hydroxide (26 g, 0.65 mol) in ethanol (350 ml) and water (50 ml) was refluxed for 2 days. Sodium hydroxide (20 g, 0.50 mol) was added and refluxing commenced for another day before cooling to room temperature and evaporating the solvent. The residue was taken up with CH2Cl2 (700 ml) and water (1 l), the organic phase was separated and the water phase extracted with CH2Cl2. The organic phases were pooled, dried with MgSO4 and the solvent was evaporated. The residue was crystallized from n-hexane to give 4-(4-methyl-benzyl)-piperidin-4-ol (34 g, 66%) as an off-white solid, m.p. 118°-121° C. and MS: m/e=206 (M+).
Name
4-hydroxy-4-(4-methyl-benzyl)-piperidin-1-carboxylic acid ethylester
Quantity
70.5 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:6]1[CH2:11][CH2:10][C:9]([OH:20])([CH2:12][C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=2)[CH2:8][CH2:7]1)=O)C.[OH-].[Na+]>C(O)C.O>[CH3:19][C:16]1[CH:15]=[CH:14][C:13]([CH2:12][C:9]2([OH:20])[CH2:8][CH2:7][NH:6][CH2:11][CH2:10]2)=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
4-hydroxy-4-(4-methyl-benzyl)-piperidin-1-carboxylic acid ethylester
Quantity
70.5 g
Type
reactant
Smiles
C(C)OC(=O)N1CCC(CC1)(CC1=CC=C(C=C1)C)O
Name
Quantity
26 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
WAIT
Type
WAIT
Details
commenced for another day
CUSTOM
Type
CUSTOM
Details
evaporating the solvent
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the water phase extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from n-hexane

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(CC2(CCNCC2)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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